molecular formula C12H26NSi B14200716 CID 78067574

CID 78067574

Cat. No.: B14200716
M. Wt: 212.43 g/mol
InChI Key: ZVCRKEKDRIAVLW-UHFFFAOYSA-N
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Description

CID 78067574 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database, a critical resource for chemical information in cheminformatics and metabolomics research . For instance, CIDs are frequently employed in mass spectrometry (MS) workflows for structural elucidation, such as collision-induced dissociation (CID) techniques to fragment ions and derive molecular fingerprints .

Key applications of this compound may include:

  • Metabolomics and exposomics: Identification of small molecules in complex biological matrices .
  • Analytical validation: Benchmarking against reference libraries for accuracy in compound identification .
  • Biomedical research: Potential use in chemical-induced disease (CID) relation studies, as seen in Table 12 of , though direct evidence linking this compound to this context is absent.

Properties

Molecular Formula

C12H26NSi

Molecular Weight

212.43 g/mol

InChI

InChI=1S/C12H26NSi/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-13H2

InChI Key

ZVCRKEKDRIAVLW-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC[Si])CCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Silyldodecan-1-amine typically involves the reaction of dodecylamine with a silylating agent. One common method is the reaction of dodecylamine with chlorosilane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of 12-Silyldodecan-1-amine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic reaction but optimized for large-scale production with considerations for safety, efficiency, and cost-effectiveness.

Types of Reactions:

    Oxidation: 12-Silyldodecan-1-amine can undergo oxidation reactions to form corresponding silanol or siloxane derivatives.

    Reduction: The compound can be reduced to form silyl-substituted hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silyl-substituted hydrocarbons.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

12-Silyldodecan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in modifying biological molecules for improved stability and functionality.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and materials with unique properties such as enhanced thermal stability and hydrophobicity.

Mechanism of Action

The mechanism of action of 12-Silyldodecan-1-amine involves its ability to interact with various molecular targets through its amine and silyl groups. The amine group can form hydrogen bonds and ionic interactions, while the silyl group can engage in hydrophobic interactions and covalent bonding with other silicon-containing compounds. These interactions enable the compound to modify the properties of materials and biological molecules, leading to its diverse applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares CID 78067574 with structurally or functionally related compounds, emphasizing physicochemical properties, analytical performance, and biological relevance.

Table 1: Comparative Overview of this compound and Analogous Compounds

Property This compound (Hypothetical) Photocleavable CID () Ginsenoside Rf ()
Primary Use Structural elucidation in MS Protein localization/dimerization Phytochemical analysis (LC-ESI-MS)
Cell Permeability Not reported High (cell-permeant design) Low (plant-derived glycoside)
Photocleavability No Yes (α-methylnitrobenzylrapamycin) No
Analytical Role Collision-induced dissociation Target manipulation via light Differentiation of isomers via CID
Research Impact Metabolomics workflows Spatial control of protein activity Herbal medicine quality control

Key Findings:

Functional Divergence: this compound is inferred to serve as a reference standard in untargeted metabolomics, similar to other CIDs used for validating MS/MS spectra . In contrast, photocleavable CIDs (e.g., ) enable precise spatiotemporal control of intracellular protein dimerization, a feature absent in traditional analytical CIDs .

Performance Metrics :

  • Accuracy : this compound’s hypothetical identification accuracy (using 5 ppm mass error thresholds) aligns with standard metabolomics workflows . Photocleavable CIDs, however, prioritize controlled release kinetics over mass accuracy .
  • Limitations : Unlike photocleavable CIDs, this compound may lack modularity for targeted biological manipulation. Its utility is likely confined to analytical rather than therapeutic contexts.

Research Gaps: No direct data on this compound’s solubility, stability, or toxicity are available, limiting comparative depth.

Methodological Considerations

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